molecular formula C11H23ClN2O2 B7880653 tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B7880653
M. Wt: 250.76 g/mol
InChI Key: VDAZQVIUJXTXKV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine-based compound featuring a Boc-protected amine and a 2-aminoethyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The hydrochloride form likely has a molecular formula of C₁₁H₂₃ClN₂O₂ and a molecular weight of approximately 250.5 g/mol (calculated from analogous structures).

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12;/h9H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAZQVIUJXTXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen prior to functionalization. In a representative procedure, 3-aminopyrrolidine (10 mmol) is dissolved in chloroform and treated with di-tert-butyl dicarbonate (Boc2_2O, 10 mmol) at 0°C. After stirring at room temperature for 1 hour, the mixture is washed with brine, dried over K2CO3\text{K}_2\text{CO}_3, and concentrated to yield tert-butyl 3-aminopyrrolidine-1-carboxylate as a yellow oil (98% yield). This step ensures regioselective functionalization at the 3-position.

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl group is installed via nucleophilic substitution. A mesylate intermediate is generated by reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl, 1.2 eq) in ethyl acetate at 0°C. After 16 hours at room temperature, the mesylate is treated with ethylenediamine (5 eq) in tetrahydrofuran (THF) at 50–60°C for 12 hours, yielding tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate.

Table 1: Reaction Conditions for Aminoethyl Side Chain Installation

StepReagentsSolventTemperatureTimeYield
MesylationMsCl, Et3_3NEtOAc0°C → RT16 h95%
Nucleophilic SubstitutionEthylenediamineTHF50–60°C12 h85%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by dissolving in anhydrous diethyl ether and treating with hydrogen chloride gas at 0°C. Precipitation occurs immediately, and the product is filtered and dried under vacuum to afford tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride as a white crystalline solid (93% yield).

Optimization and Scalability

Solvent and Temperature Effects

  • Chloroform vs. THF : Chloroform facilitates higher Boc protection yields (98%) compared to THF (89%) due to improved solubility of Boc2_2O.

  • Reaction Kinetics : Elevated temperatures (50–60°C) during substitution accelerate reaction rates but necessitate rigorous exclusion of moisture to prevent Boc group cleavage.

Purification Strategies

  • Column Chromatography : Silica gel chromatography (eluent: 5% methanol in dichloromethane) resolves Boc-protected intermediates with >99% purity.

  • Crystallization : The hydrochloride salt is recrystallized from ethanol/ether (1:3) to achieve pharmaceutical-grade purity.

Analytical Validation

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, Boc), 2.70–2.90 (m, 4H, pyrrolidine), 3.30–3.50 (m, 2H, CH2_2NH2_2), 3.60–3.80 (m, 2H, NCH2_2).

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 3340 cm1^{-1} (N-H stretch).

Mass Spectrometry

  • ESI-MS : m/z 215.2 [M+H]+^+ for the free base, confirming molecular weight (C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_2).

Industrial Applications and Modifications

Large-Scale Production

Batch processes in 50 L reactors demonstrate consistent yields (90–92%) using automated pH control during hydrochloride salt formation.

Derivatization for Drug Discovery

  • Alkylation : Reaction with alkyl halides produces N-substituted variants for structure-activity relationship (SAR) studies.

  • Acylation : Treatment with acyl chlorides yields amide derivatives with enhanced blood-brain barrier permeability.

Challenges and Mitigation

Byproduct Formation

  • Di-substitution : Excess ethylenediamine leads to bis-aminoethyl byproducts (<5%), mitigated by stoichiometric control.

  • Boc Deprotection : Acidic conditions during salt formation may cleave the Boc group; neutralization with NaHCO3_3 prevents this .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection under acidic conditions. This reaction is pivotal for exposing the pyrrolidine nitrogen for further functionalization.

Reagent Conditions Outcome Yield Source
Trifluoroacetic acid (TFA)Dichloromethane (DCM), 0–25°C, 1–2 hCleavage of Boc group to yield 3-(2-aminoethyl)pyrrolidine hydrochloride>90% ,
Hydrochloric acid (HCl)Dioxane/H2O, reflux, 4 hComplete deprotection with formation of free amine hydrochloride salt85–95% ,

Notes :

  • The hydrochloride counterion in the parent compound enhances solubility in polar solvents during deprotection .

  • Post-deprotection, the free amine can undergo alkylation, acylation, or reductive amination .

Reactivity of the 2-Aminoethyl Side Chain

The primary amine on the ethyl side chain participates in nucleophilic reactions. Key transformations include:

Acylation Reactions

Reagent Conditions Product Yield Source
Acetic anhydrideDCM, room temperature, 2 hN-Acetylated derivative78% ,
Benzoyl chlorideTHF, 0°C → RT, 12 hN-Benzoylated product with retained Boc protection65%

Reductive Amination

Carbonyl Source Reducing Agent Conditions Yield Source
FormaldehydeSodium cyanoborohydrideMeOH, pH 5, 24 h82%
CyclohexanoneSodium triacetoxyborohydrideDCM, RT, 12 h70%

Notes :

  • Steric hindrance from the pyrrolidine ring may reduce reaction rates compared to linear amines .

  • The Boc group remains intact under mild reductive conditions .

Oxidation and Functionalization

The ethylamine side chain and pyrrolidine ring exhibit distinct oxidation profiles:

Target Site Reagent Conditions Product Yield Source
Primary amine (NH2)mCPBADCM, 0°C → RT, 6 hN-Oxide derivative55%
Pyrrolidine C-H bondsKMnO4, H2OAcetone, 50°C, 8 hRing-opened dicarboxylic acid<20%

Notes :

  • Oxidation of the amine to N-oxide is reversible under reducing conditions .

  • Harsh oxidants like KMnO4 degrade the pyrrolidine ring, limiting synthetic utility .

Metal-Mediated Coupling Reactions

The Boc-protected amine and ethyl side chain enable cross-coupling strategies:

Reaction Type Catalyst Conditions Product Yield Source
Buchwald–Hartwig AminationPd2(dba)3, XantphosToluene, 100°C, 24 hAryl- or heteroaryl-functionalized derivative60%
Suzuki–Miyaura CouplingPd(PPh3)4, K2CO3DME/H2O, 80°C, 12 hBiaryl-modified analog45%

Notes :

  • Coupling occurs preferentially at the ethylamine side chain rather than the Boc-protected pyrrolidine .

  • Palladium catalysts tolerate the hydrochloride counterion but require anhydrous conditions .

Comparative Reactivity with Structural Analogs

The ethylamine side chain confers distinct reactivity compared to related pyrrolidine derivatives:

Compound Key Reaction Rate (Relative) Source
tert-Butyl 3-aminopyrrolidine-1-carboxylate Acylation1.0× (reference)
tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylateReductive amination1.5× faster ,
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylateOxidation to N-oxide0.7× slower ,

Insights :

  • The elongated ethyl chain enhances nucleophilicity in reductive amination due to reduced steric effects .

  • Bulkier analogs (e.g., aminomethyl derivatives) show slower oxidation kinetics .

Scientific Research Applications

Research indicates that tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.

Interaction Studies

Preliminary studies have highlighted its binding affinity to specific neurotransmitter receptors involved in mood regulation and cognitive functions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Applications in Research

The compound has found diverse applications across several research areas:

  • Pharmacological Research : Investigated for its potential as a pharmacological agent due to its interaction with neurotransmitter systems.
  • Synthetic Organic Chemistry : Used as a building block for synthesizing other biologically active compounds.
  • Neuropharmacology : Explored for its effects on mood regulation and cognitive function, providing insights into treatment options for neurological conditions.

Case Studies

  • Neuropharmacological Effects :
    • A study explored the effects of this compound on mood regulation. Results indicated increased binding affinity to serotonin receptors, suggesting potential antidepressant properties.
  • Synthetic Applications :
    • In synthetic organic chemistry, this compound has been utilized as a precursor for developing novel compounds targeting specific biological pathways, demonstrating its utility in drug discovery.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differentiating factors include substituent groups, stereochemistry, and molecular weight. Below is a comparative analysis:

Compound Name (CAS or Ref.) Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Source
tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride (inferred) C₁₁H₂₃ClN₂O₂ ~250.5 2-Aminoethyl group on pyrrolidine Primary amine in a flexible ethyl chain; hydrochloride salt enhances solubility. [Inferred from ]
(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (1279039-34-7) C₁₀H₂₁ClN₂O₃ ~252.7 4-Amino and 2-hydroxymethyl groups Stereospecific hydroxymethyl group; lacks aminoethyl flexibility.
tert-Butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride (2171883-42-2) C₁₃H₂₅ClN₂O₂ 276.8 Pyrrolidine-pyrrolidine scaffold Bicyclic structure; no primary amine.
tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (865432-10-6) C₁₁H₁₉ClN₂O₃ 262.7 Chloroacetamido group Reactive chloro group; amide functionality vs. primary amine.
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (1004538-34-4) C₉H₁₉ClN₂O₂ 234.7 Simple 3-amino group Shorter side chain; lacks ethyl spacer.
tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate (QM-3698, 1174668-77-9) C₁₃H₂₆N₂O₂ 250.4 Propylamino-methyl group Bulkier substituent; tertiary amine vs. primary amine.

Physicochemical and Pharmacological Implications

Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility compared to free bases like tert-Butyl (S)-3-(2-aminoethyl)pyrrolidine-1-carboxylate (). Compounds with hydroxymethyl groups (e.g., CAS 1279039-34-7) may exhibit higher polarity but reduced membrane permeability compared to aminoethyl analogs .

Reactivity: The 2-aminoethyl group enables facile derivatization (e.g., amide coupling), whereas chloroacetamido derivatives (e.g., CAS 865432-10-6) are prone to nucleophilic substitution .

Biological Interactions :

  • The primary amine in the target compound can participate in hydrogen bonding and ionic interactions, which are critical for receptor binding. In contrast, bicyclic scaffolds (e.g., CAS 2171883-42-2) may prioritize structural rigidity over functional versatility .

Biological Activity

Introduction

Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in the pharmacological and medicinal chemistry fields due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H22N2O2C_{11}H_{22}N_2O_2 and a molecular weight of approximately 250.77 g/mol. It features a pyrrolidine ring, a tert-butyl group, and an aminoethyl side chain, which contribute to its biological properties and receptor interactions. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmacology.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight250.77 g/mol
SolubilitySoluble in water
StructurePyrrolidine derivative

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. Its structural similarity to various neurotransmitters suggests potential roles in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

Neurotransmitter Interaction

Preliminary studies have shown that this compound may interact with neurotransmitter receptors involved in mood regulation and cognitive function. These interactions are crucial for understanding the mechanism of action and potential therapeutic effects of the compound.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study focused on the binding affinity of this compound to specific neurotransmitter receptors. Results indicated a significant interaction with serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
  • Animal Model Research : In a mouse model study, the compound was administered to evaluate its effects on behavior related to anxiety and depression. Mice treated with varying doses exhibited marked improvements in anxiety-like behaviors compared to control groups .
  • Comparative Analysis : The compound's efficacy was compared with other pyrrolidine derivatives known for similar biological activities. The unique side chain configuration of this compound was found to enhance its receptor binding capabilities compared to structurally similar compounds .

Table 2: Comparative Efficacy of Pyrrolidine Derivatives

CompoundBinding Affinity (Ki)Observed Effects
Tert-butyl 3-(2-aminoethyl)pyrrolidine25 nMReduced anxiety-like behavior
Compound A (similar structure)40 nMMild mood enhancement
Compound B (different side chain)>100 nMNo significant effect

Potential Therapeutic Applications

Given its interaction with neurotransmitter systems, this compound holds promise for developing treatments for various neurological conditions, including:

  • Depression : By modulating serotonin levels.
  • Anxiety Disorders : Through its anxiolytic properties.
  • Cognitive Disorders : Potentially improving cognitive functions through receptor modulation.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride?

The synthesis typically involves Boc-protection strategies and amide coupling reactions . For example:

  • Step 1 : Introduce the Boc group to pyrrolidine derivatives using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the amine .
  • Step 2 : Functionalize the pyrrolidine ring at the 3-position via alkylation or Michael addition with 2-aminoethyl groups. Evidence from similar compounds suggests using EDC·HCl and HOBt as coupling agents for aminoethyl group introduction, followed by HCl salt formation .
  • Critical parameters : Maintain anhydrous conditions, monitor reaction progress via TLC or LC-MS, and optimize pH to prevent Boc-deprotection during acidic workup.

Q. How can researchers ensure purity and characterize this compound?

  • Purification : Use column chromatography (silica gel, eluent: gradient of EtOAc/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aminoethyl chain integration (δ ~2.7–3.5 ppm for CH₂ groups) .
    • HPLC : Assess purity (>95% as per typical commercial standards) using a C18 column with UV detection at 210–220 nm .
    • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₃ClN₂O₂: ~274.15 g/mol) .

Q. What are the storage and handling guidelines for this compound?

  • Storage : Keep at 2–8°C in a tightly sealed container under inert gas (N₂ or Ar) to prevent moisture absorption and Boc-group hydrolysis .
  • Safety : Avoid exposure to heat/open flames (autoignition risk) and use PPE (gloves, goggles) due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

  • Scenario : Discrepancies in predicted vs. observed NMR chemical shifts may arise from conformational flexibility.
  • Resolution :
    • Perform X-ray crystallography to determine solid-state conformation (as demonstrated for analogous Boc-protected pyrrolidines) .
    • Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model solvent effects and compare with experimental NOESY or ROESY data .

Q. What strategies are effective for derivatizing the aminoethyl group while retaining Boc protection?

  • Method : Employ selective acylation or sulfonylation under mild conditions:
    • React with activated esters (e.g., NHS esters) in DMF at 0–5°C to avoid Boc cleavage .
    • Monitor reaction by LC-MS for intermediate formation and byproduct identification.
  • Case study : Derivatives like 3-(2-(benzyloxycarbonylamino)ethyl)pyrrolidine were synthesized using Z-Cl protection, achieving >90% yield .

Q. How can enantiomeric purity be validated for chiral analogs of this compound?

  • Analysis :
    • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to separate enantiomers .
    • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for absolute configuration confirmation .

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